N-(2H-1,3-benzodioxol-5-yl)-4-[benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 1,3-benzodioxol group at position 2, a benzyl(methyl)amino group at position 4, and a methyl group at position 4.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-15-12-28-19(22(24-15)27(2)13-16-6-4-3-5-7-16)11-18(26-28)23(29)25-17-8-9-20-21(10-17)31-14-30-20/h3-12H,13-14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMKJIVNTSTHFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC4=C(C=C3)OCO4)C(=N1)N(C)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-[benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the construction of the pyrazolopyrazine core. The final step involves the introduction of the carboxamide group through amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-4-[benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-4-[benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-[benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Pyrazolo[1,5-a]Pyrazine vs. Pyrazolo[1,5-a]Pyrimidine
- Target Compound : Pyrazolo[1,5-a]pyrazine core (two nitrogen atoms in the six-membered ring).
- Analog (): Pyrazolo[1,5-a]pyrimidine derivatives, such as 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamide, exhibit cathepsin K inhibition (IC50 ~25 µM). The pyrimidine core (three nitrogen atoms) may alter electronic properties and binding affinity compared to pyrazine .
Substituent Analysis
Benzodioxol Group
- Analog () : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide features a dihydrobenzodioxin group, which introduces conformational rigidity but reduces aromaticity compared to benzodioxol .
Amino and Carboxamide Groups
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-4-[benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes the available literature regarding its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazine core, which is known for various biological activities. Its chemical formula is with a molecular weight of approximately 805.91 g/mol. The presence of the 1,3-benzodioxole moiety is significant as it contributes to the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₄₆H₅₁N₃O₁₀ |
| Molecular Weight | 805.91 g/mol |
| Structure | Pyrazolo[1,5-a]pyrazine core with benzodioxole substituent |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit notable antitumor effects. A study highlighted the effectiveness of similar pyrazole compounds against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and melanoma cells. The mechanism of action often involves the inhibition of key signaling pathways such as BRAF(V600E) and EGFR, which are critical in tumor proliferation and survival .
Case Study: Synergistic Effects with Doxorubicin
In a recent study, specific pyrazole derivatives were tested in combination with doxorubicin. Results demonstrated a significant synergistic effect in MDA-MB-231 cells, suggesting that these compounds could enhance the efficacy of existing chemotherapeutics while potentially reducing side effects associated with high doses of doxorubicin .
Anti-inflammatory and Antibacterial Properties
Pyrazole derivatives have also been reported to possess anti-inflammatory and antibacterial activities. For instance, compounds similar to this compound have shown promising results against various bacterial strains and inflammatory models in vivo. The anti-inflammatory action is often attributed to the modulation of cytokine production and inhibition of inflammatory mediators .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or substituents can significantly enhance potency and selectivity towards biological targets. Research has indicated that the introduction of halogen groups or modifications on the benzodioxole moiety can lead to improved antitumor activity and selectivity for cancer cell lines over normal cells .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antitumor | Effective against breast cancer cell lines |
| Anti-inflammatory | Modulation of cytokines; reduced inflammation |
| Antibacterial | Inhibition of bacterial growth |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-(2H-1,3-benzodioxol-5-yl)-4-[benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide?
- Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of pyrazole precursors (e.g., 5-aminopyrazole-4-carboxamides) with benzodioxole derivatives under reflux conditions in polar solvents like ethanol or DMF .
- Step 2 : Functionalization via alkylation or amidation. For example, hydrazine hydrate reacts with enamines to form pyrazolo[1,5-a]pyrimidine intermediates, which are further modified using benzyl(methyl)amine .
- Key intermediates are purified via column chromatography or recrystallization (e.g., ethanol/water mixtures) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Answer :
- ¹H/¹³C NMR : Confirms substituent positions and proton environments. For example, characteristic peaks for the benzodioxole moiety appear at δ 5.9–6.1 ppm (¹H) and 100–110 ppm (¹³C) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ peaks) .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .
- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N ratios .
Q. How is the compound screened for preliminary biological activity?
- Answer :
- Antimicrobial Assays : Microdilution methods determine minimum inhibitory concentrations (MICs) against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans), with ciprofloxacin and fluconazole as controls .
- Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK-293) assess safety profiles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of pyrazolo[1,5-a]pyrazine derivatives?
- Answer :
- Modification Sites :
- 4-position : Substituting benzyl(methyl)amino with thiomorpholine enhances antifungal activity (MIC reduced by 50% in analogs) .
- 6-methyl group : Replacing with bulkier alkyl groups (e.g., ethyl) improves metabolic stability .
- In Silico Tools : Molecular docking (e.g., AutoDock Vina) predicts binding to targets like fungal CYP51 or bacterial DNA gyrase. For example, benzodioxole interactions with hydrophobic enzyme pockets correlate with activity .
Q. What methodologies are used to resolve contradictions in biological activity data across studies?
- Answer :
- Dose-Response Curves : Ensure consistent activity trends (e.g., IC₅₀ values) across multiple replicates .
- Target Validation : CRISPR/Cas9 knockout of putative targets (e.g., fungal ergosterol biosynthetic enzymes) confirms mechanism .
- Meta-Analysis : Compare data across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. How can in vivo pharmacokinetic parameters be predicted for this compound?
- Answer :
- ADME Modeling : Tools like SwissADME predict oral bioavailability (~60%) and blood-brain barrier permeability (low, due to polar groups) .
- Metabolite Identification : Liver microsome assays (e.g., human CYP3A4 incubation) detect primary metabolites, such as demethylated or hydroxylated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
